Lithium 2-(6-fluoropyridin-2-yl)acetate
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Overview
Description
Lithium 2-(6-fluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C7H5FLiNO2 and a molecular weight of 161.06 g/mol It is a lithium salt derivative of 2-(6-fluoropyridin-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(6-fluoropyridin-2-yl)acetate typically involves the reaction of 2-(6-fluoropyridin-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(6-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Lithium 2-(6-fluoropyridin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium 2-(6-fluoropyridin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium 2-(6-fluoropyridin-2-yl)acetate include other lithium salts of fluorinated pyridine derivatives, such as:
- Lithium 2-(4-fluoropyridin-2-yl)acetate
- Lithium 2-(3-fluoropyridin-2-yl)acetate
- Lithium 2-(5-fluoropyridin-2-yl)acetate
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties and applications compared to other similar compounds .
Properties
IUPAC Name |
lithium;2-(6-fluoropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Li/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKFESAKDDQJFU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC(=C1)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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